molecular formula C26H20N2O2 B5111085 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B5111085
M. Wt: 392.4 g/mol
InChI Key: QWPKLPWRNQLJDY-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound that features a benzoxazole moiety fused with a naphthalene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The naphthalene carboxamide structure may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide is unique due to its combined benzoxazole and naphthalene carboxamide structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in multiple fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-16-10-13-24-23(14-16)28-26(30-24)21-8-5-9-22(17(21)2)27-25(29)20-12-11-18-6-3-4-7-19(18)15-20/h3-15H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPKLPWRNQLJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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